molecular formula C5H3BrO2 B8588850 (5E)-5-(bromomethylidene)furan-2-one

(5E)-5-(bromomethylidene)furan-2-one

Cat. No.: B8588850
M. Wt: 174.98 g/mol
InChI Key: LKFZLSZOWSMZDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-(bromomethylidene)furan-2-one is a chemical compound belonging to the furanone family This compound is characterized by the presence of a bromomethylidene group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(bromomethylidene)furan-2-one typically involves the bromination of furan derivatives. One common method is the bromination of 5-hydroxymethylfurfural, which can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems, such as metal catalysts, can enhance the efficiency of the bromination reaction. Additionally, the reaction conditions are optimized to minimize by-products and maximize the production of the desired compound .

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(bromomethylidene)furan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, furan-2(5H)-one derivatives, and substituted furanones .

Mechanism of Action

The mechanism of action of (5E)-5-(bromomethylidene)furan-2-one involves its interaction with molecular targets through its reactive bromomethylidene group. This group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The compound’s reactivity is influenced by the electronic properties of the furan ring and the bromomethylidene group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-(bromomethylidene)furan-2-one is unique due to its bromomethylidene group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for synthetic applications and research .

Properties

Molecular Formula

C5H3BrO2

Molecular Weight

174.98 g/mol

IUPAC Name

5-(bromomethylidene)furan-2-one

InChI

InChI=1S/C5H3BrO2/c6-3-4-1-2-5(7)8-4/h1-3H

InChI Key

LKFZLSZOWSMZDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)OC1=CBr

Origin of Product

United States

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